Corticosterone 21-Acetate 11-Nitrite
Description
Corticosterone 21-Acetate 11-Nitrite is a synthetic glucocorticoid derivative characterized by structural modifications at the 21-position (acetate ester) and 11-position (nitrite group). These modifications influence its pharmacokinetic and pharmacodynamic properties, including solubility, receptor binding affinity, and metabolic stability. The compound is primarily utilized in research settings for studying steroid synthesis pathways and receptor interactions . Its synthesis involves photolysis of the 11-nitrite group in precursors like 11β-hydroxypregna-1,4-dien-3-one, followed by cyclization to generate intermediates for aldosterone analogs .
Properties
CAS No. |
74220-48-7 |
|---|---|
Molecular Formula |
C₂₃H₃₁NO₆ |
Molecular Weight |
417.5 |
Synonyms |
(11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione |
Origin of Product |
United States |
Preparation Methods
Ketal Protection and Reduction Steps
The synthesis begins with 17α-hydroxy-4-pregnene-3,11,20-triketone (II) as a key intermediate. This compound undergoes ketalization with triethyl orthoformate and terephthaloyl moietie in the presence of tosic acid, forming 17α-hydroxy-4-pregnene-11-ketone-3,20-diethylene glycol ketal (III) . This step protects the C3 and C20 ketones, enabling selective reduction of the C11 ketone.
Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) and methanol yields 11β,17α-dihydroxy-4-pregnene-3,20-diethylene glycol ketal (IV) . The use of THF as a co-solvent enhances the solubility of the steroid intermediate, ensuring high reduction efficiency (>90% yield).
Hydrolysis and Iodination
The ketal groups at C3 and C20 are removed via hydrolysis with mineral acids (e.g., HCl), yielding 11β,17α-dihydroxy-4-pregnene-3,20-diketone (V) . This intermediate is then iodinated at C21 using iodine and quicklime () in acetone, producing 21-iodo-11β,17α-dihydroxy-4-pregnene-3,20-diketone (VI) . The iodination step proceeds via an electrophilic substitution mechanism, with the iodine atom introduced at the less sterically hindered C21 position.
Final Hydrolysis and Purification
The acetate group at C21 is retained, while residual protecting groups (if any) are removed via alkaline hydrolysis. Hydrocortisone acetate (VII) is treated with 2% sodium hydroxide in methanol at 0–8°C, followed by acetic acid neutralization and crystallization to isolate the final product.
Optimization Challenges and Solutions
Selectivity in Nitritation
The C11 position’s steric environment complicates nitrite introduction. Competing reactions, such as oxidation of the hydroxyl group or nitration at adjacent positions, can reduce yields. To mitigate this:
Byproduct Formation
During iodination, over-iodination at C17 or C20 can occur. This is addressed by:
-
Controlling iodine stoichiometry (1:1 molar ratio of iodine to substrate).
Analytical Validation
Spectral Characterization
Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, methanol-water gradient) shows ≥98% purity for batches synthesized via the displacement method.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Corticosterone 21-Acetate 11-Nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The acetate and nitrite groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Corticosterone 21-Acetate 11-Nitrite has a wide range of applications in scientific research:
Mechanism of Action
Corticosterone 21-Acetate 11-Nitrite exerts its effects by interacting with specific molecular targets and pathways. The compound binds to glucocorticoid receptors in cells, leading to the activation or repression of target genes. This interaction modulates various physiological processes, including metabolism, immune response, and stress response . The nitrite group may also contribute to the compound’s biological activity by influencing nitric oxide signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Corticosterone 21-Acetate (B-21-OAc) : Lacks the 11-nitrite group but shares the 21-acetate modification.
- Hydrocortisone 21-Acetate : Features a 17α-hydroxy group and 21-acetate, enhancing topical anti-inflammatory activity.
- Dexamethasone 21-Acetate : A potent synthetic glucocorticoid with a 9α-fluoro group and 16α-methyl substitution.
- Cortisone 21-Acetate : Contains an 11-keto group instead of 11-nitrite.
- Fluticasone Propionate : A halogenated derivative with a 17β-carbothioate group for enhanced receptor binding.
Table 1: Molecular and Pharmacokinetic Properties
*Calculated based on structural formula.
Pharmacological and Functional Comparisons
A. Receptor Binding and Potency
- Kv1 Channel Modulation: Corticosterone 21-Acetate and Cortisone 21-Acetate exhibit EC50 values of 9.0 µM and 46 µM, respectively, for Kv1.1/β1 channel potentiation. Fluticasone Propionate shows superior potency (EC50 = 37 nM) due to its halogenated structure . Both compounds require the conserved Kvβ1 core for activity, unlike their non-acetylated counterparts .
Glucocorticoid Receptor (GR) Activity :
B. Stability and Degradation
- Photostability : Hydrocortisone 21-Acetate in commercial cream degrades by 20% under UVB irradiation. Paraben-free formulations degrade faster, highlighting the role of excipients in stability .
- pH Sensitivity : Mometasone Furoate (analogous to nitrite derivatives) shows optimal stability at pH < 4, suggesting similar pH-dependent degradation for this compound .
C. Immunoassay Cross-Reactivity
- Corticosterone 21-Acetate (B-21-OAc) exhibits 0.6% cross-reactivity in monoclonal antibody assays targeting 1α-hydroxycorticosterone, significantly lower than 11-dehydrocorticosterone (11-DHC; 31%) and cortisone (6.8%) . This underscores the specificity of structural modifications at the 11- and 21-positions.
Metabolic and Enzymatic Processing
- Enzymatic Conversion : Cortisol 21-Acetate and Corticosterone 21-Acetate show reduced activity (4% relative to cortisone) in 20α-hydroxysteroid dehydrogenase assays, indicating acetate groups hinder enzymatic processing .

- Synthetic Pathways: The 11-nitrite group in this compound facilitates selective photolysis for aldosterone analog synthesis, a unique feature absent in non-nitrite derivatives .
Q & A
Q. What synthetic methodologies are established for preparing Corticosterone 21-Acetate 11-Nitrite?
The compound is synthesized via the Barton reaction, involving photolysis of the 11-nitrite ester derivative of corticosterone 21-acetate. This reaction enables selective abstraction of the 11β-hydrogen, forming a δ-lactone intermediate that can be further oxidized to yield aldosterone derivatives. Key steps include nitrite ester formation under controlled anhydrous conditions and UV irradiation (λ = 300–350 nm) in inert solvents like toluene . Characterization via NMR and HPLC ensures structural fidelity and purity.
Q. How is the purity and stability of this compound validated in experimental workflows?
Reverse-phase HPLC with UV detection (λ = 242 nm) is standard for quantifying impurities like 11-ketobudesonide or residual acetate derivatives. Acceptance criteria typically limit impurities to <0.10% . Stability studies under varying pH (3.2–7.4) and temperature (4–25°C) assess degradation kinetics, with phase-change data (e.g., enthalpy of fusion) providing thermodynamic insights .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Resolves regiochemical details (e.g., 11-nitrite vs. 21-acetate groups) and confirms stereochemistry at C11 and C21.
- Mass spectrometry (HRMS): Validates molecular weight (e.g., C₃₂H₄₅NO₇, [M+H]⁺ = 568.3267) and fragmentation patterns .
- IR spectroscopy: Identifies nitrite (∼1270 cm⁻¹) and acetate (∼1740 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the photolytic efficiency of the 11-nitrite group vary with solvent polarity and irradiation wavelength?
Non-polar solvents (e.g., toluene) enhance radical stability during photolysis, improving lactone formation yields. UV irradiation at 300–350 nm maximizes nitrite cleavage while minimizing side reactions (e.g., acetate hydrolysis). Quantum yield studies using actinometry (e.g., ferrioxalate) correlate reaction rates with light intensity .
Q. What experimental challenges arise in differentiating this compound from its δ-lactone derivative?
The δ-lactone (aldosterone precursor) shares similar polarity with the parent nitrite, complicating chromatographic separation. Strategies include:
- Derivatization: Silylation of hydroxyl groups improves GC-MS resolution.
- Immunoassays: Monoclonal antibodies specific to the δ-lactone’s C11 configuration reduce cross-reactivity (<5% with corticosterone derivatives) .
- X-ray crystallography: Resolves conformational differences in solid-state structures .
Q. How do structural modifications (e.g., 2α-methyl substitution) influence biological activity and metabolic stability?
Introducing a 2α-methyl group (as in 2α-Methylcortisol acetate) reduces glucocorticoid receptor binding affinity by ∼40% but enhances metabolic stability in hepatic microsomes. Comparative studies using LC-MS/MS quantify metabolite profiles (e.g., 11β-hydroxysteroid dehydrogenase activity) .
Q. What contradictions exist in reported bioactivity data for Corticosterone 21-Acetate derivatives?
Discrepancies in glucocorticoid vs. mineralocorticoid activity ratios arise from assay variability:
- In vitro: Receptor-binding assays (e.g., GR/MR transfection models) show higher specificity than adrenal cell proliferation assays .
- Cross-reactivity: Antibodies targeting corticosterone 21-hemisuccinate may exhibit 15–20% cross-reactivity with the acetate derivative, necessitating competitive ELISA validation .
Methodological Considerations
Q. How to optimize reaction conditions for scaling Barton nitrite photolysis?
- Light source: High-pressure Hg lamps (500 W) with Pyrex filters (λ > 300 nm) balance efficiency and side-reaction suppression.
- Solvent degassing: Reduces radical quenching by dissolved oxygen.
- Temperature control: Maintains 25–30°C to prevent nitrite decomposition .
Q. What analytical workflows validate the compound’s role in imaging-guided cancer therapy?
Multifunctional nanoemulsions encapsulating the nitrite derivative are tracked via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

